2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
Brand Name: Vulcanchem
CAS No.: 263746-95-8
VCID: VC3034253
InChI: InChI=1S/C17H13N5O/c1-10-11-6-2-4-8-13(11)19-16(18-10)22-17-20-14-9-5-3-7-12(14)15(23)21-17/h2-9H,1H3,(H2,18,19,20,21,22,23)
SMILES: CC1=NC(=NC2=CC=CC=C12)NC3=NC4=CC=CC=C4C(=O)N3
Molecular Formula: C17H13N5O
Molecular Weight: 303.32 g/mol

2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol

CAS No.: 263746-95-8

Cat. No.: VC3034253

Molecular Formula: C17H13N5O

Molecular Weight: 303.32 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol - 263746-95-8

Specification

CAS No. 263746-95-8
Molecular Formula C17H13N5O
Molecular Weight 303.32 g/mol
IUPAC Name 2-[(4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one
Standard InChI InChI=1S/C17H13N5O/c1-10-11-6-2-4-8-13(11)19-16(18-10)22-17-20-14-9-5-3-7-12(14)15(23)21-17/h2-9H,1H3,(H2,18,19,20,21,22,23)
Standard InChI Key NTTPCGFCDSVJQW-UHFFFAOYSA-N
SMILES CC1=NC(=NC2=CC=CC=C12)NC3=NC4=CC=CC=C4C(=O)N3
Canonical SMILES CC1=NC(=NC2=CC=CC=C12)NC3=NC4=CC=CC=C4C(=O)N3

Introduction

Chemical Structure and Properties

2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (CAS No.: 263746-95-8) is characterized by two quinazoline rings connected through an amino bridge, with a methyl group at the 4-position of one quinazoline ring and a hydroxyl group at the 4-position of the other quinazoline ring. This unique arrangement contributes to the compound's distinctive properties and potential pharmacological activities.

Physical and Chemical Properties

The compound possesses the following key properties:

PropertyValue
Molecular FormulaC17H13N5O
Molecular Weight303.32 g/mol
AppearanceCrystalline solid
CAS Number263746-95-8
IUPAC Name2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
Alternative Name2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4(3H)-one

The compound contains multiple nitrogen atoms within its structure, providing potential hydrogen bond acceptor sites, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These features are significant for its potential biological interactions and medicinal applications.

CompoundEGFR kinase inhibition (nM)VEGFR-2 kinase inhibition (nM)PDGFR-β kinase inhibition (nM)
Quinazoline derivative 12.8 ± 1.18.4 ± 2.25.6 ± 0.4
Quinazoline derivative 25.0 ± 0.49.3 ± 3.97.8 ± 0.5
Erlotinib (reference)1.2 ± 0.2124.7 ± 18.212.2 ± 1.9

The presence of the 4-methyl group and the 2-amino linkage in 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol are structural features that could contribute to similar kinase inhibitory activities .

Antimicrobial Activity

Quinazoline derivatives have demonstrated significant antimicrobial properties against both bacterial and fungal pathogens. The structural features of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol suggest potential antimicrobial activity, particularly through:

  • Interference with bacterial cell wall synthesis or DNA replication.

  • Inhibition of essential enzymes in microbial metabolic pathways.

Studies of related quinazoline compounds have shown that substituents at the 2- and 4-positions significantly influence antimicrobial efficacy, with certain substitution patterns enhancing activity against gram-positive bacteria .

Anti-inflammatory Properties

The quinazoline scaffold has been associated with anti-inflammatory activities through various mechanisms, including:

  • Inhibition of inflammatory mediators such as cytokines and prostaglandins.

  • Modulation of signaling pathways involved in inflammatory responses.

While specific data on the anti-inflammatory properties of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is limited, its structural features suggest potential activity in this therapeutic area.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol and related compounds provides valuable insights for rational drug design.

Impact of Substitutions at Key Positions

Research on related quinazoline compounds has revealed several important SAR trends:

  • 2-Position Substitution: The presence of substituents at the 2-position of the quinazoline scaffold significantly enhances binding to biological targets. Compounds with 2-CH3 or 2-Cl substitutions have demonstrated 7-10 fold higher potency compared to 2-H substituted analogs in microtubule targeting assays .

  • 4-Position Substitution: Variations at the 4-position are generally well-tolerated and can be modified to optimize activity against specific targets. In 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, the methyl group at the 4-position of one quinazoline and the hydroxyl group at the 4-position of the other quinazoline may contribute to its biological profile .

  • Linking Moiety: The amino linkage between the two quinazoline rings likely plays a crucial role in the compound's biological activities, potentially serving as both a hydrogen bond donor and a spacer that allows optimal orientation for target binding.

Comparisons with Structural Analogs

Several structural analogs of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol have been identified, offering insights into how subtle structural modifications affect properties and activities:

  • 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol (CAS 263746-98-1): This analog contains an additional methoxy group at the 6-position of the 4-methylquinazoline ring, potentially enhancing interactions with specific biological targets .

  • 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4-ol (CAS 376625-26-2): This derivative features an ethyl group at the 6-position, which may increase lipophilicity and alter the compound's pharmacokinetic properties .

These structural variations provide a foundation for understanding how modifications to the basic 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol scaffold might be utilized to optimize specific biological activities.

Future Research Directions

The unique structure and potential biological activities of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol suggest several promising research directions.

Structural Optimization

Future research could focus on structural modifications to enhance specific properties:

  • Incorporation of additional functional groups to improve water solubility while maintaining biological activity.

  • Exploration of different linkers between the quinazoline rings to optimize spatial orientation for target binding.

  • Development of hybrid molecules incorporating the 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol scaffold with other pharmacophores to create multi-functional therapeutic agents .

Biological Evaluation

Comprehensive biological evaluation of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol would be valuable to fully characterize its therapeutic potential:

  • Detailed kinase inhibition profiling against a panel of oncogenic kinases.

  • Evaluation of antiproliferative effects against diverse cancer cell lines.

  • Assessment of antimicrobial activity against clinically relevant bacterial and fungal pathogens.

  • In vivo studies to determine pharmacokinetic properties and efficacy in disease models.

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